7-Oxaspiro[3.5]nonan-2-amine hydrochloride 7-Oxaspiro[3.5]nonan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1632228-23-9
VCID: VC2898982
InChI: InChI=1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H
SMILES: C1COCCC12CC(C2)N.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

7-Oxaspiro[3.5]nonan-2-amine hydrochloride

CAS No.: 1632228-23-9

Cat. No.: VC2898982

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

7-Oxaspiro[3.5]nonan-2-amine hydrochloride - 1632228-23-9

Specification

CAS No. 1632228-23-9
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 7-oxaspiro[3.5]nonan-2-amine;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H
Standard InChI Key UBTXGHQPBUVCGL-UHFFFAOYSA-N
SMILES C1COCCC12CC(C2)N.Cl
Canonical SMILES C1COCCC12CC(C2)N.Cl

Introduction

Chemical Identity and Basic Properties

7-Oxaspiro[3.5]nonan-2-amine hydrochloride is characterized by specific chemical and physical properties that define its identity in chemical databases and research contexts. This hydrochloride salt enhances the stability and solubility of the parent compound.

PropertyValue
CAS Number1632228-23-9
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
IUPAC Name7-oxaspiro[3.5]nonan-2-amine;hydrochloride
Physical FormSolid
Purity (Commercial)Typically 95%

The compound is recorded in various chemical databases with standardized identifiers that enable precise structural representation and searching .

Structural Identification Codes

The following standardized identifiers are used in chemical databases to uniquely identify the compound:

Identifier TypeValue
Standard InChIInChI=1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H
Standard InChIKeyUBTXGHQPBUVCGL-UHFFFAOYSA-N
SMILESC1COCCC12CC(C2)N.Cl
PubChem Compound132353762

Structural Characteristics

Molecular Architecture

The structural foundation of 7-oxaspiro[3.5]nonan-2-amine hydrochloride is a bicyclic system with a central spiro carbon atom that serves as the junction between two distinct ring systems. This arrangement creates a three-dimensional scaffold with specific spatial characteristics.

The compound contains:

  • A spirocyclic framework where two rings share a single carbon atom

  • A tetrahydropyran ring containing an oxygen atom

  • A cyclobutane ring bearing an amine group at the 2-position

  • A hydrochloride counterion associated with the amine group

The spirocyclic structure contributes to the compound's rigidity and potentially influences its interactions with biological targets in research applications.

Functional Groups and Reactive Centers

The compound contains two key functional groups that define its chemical reactivity and potential interactions:

  • Primary amine (-NH₂) at the 2-position of the cyclobutane ring

    • Serves as a basic center

    • Can participate in hydrogen bonding

    • Potential site for derivatization

  • Ether oxygen in the tetrahydropyran ring

    • Acts as a hydrogen bond acceptor

    • Contributes to the compound's polarity and solubility characteristics

The unique orientation of these functional groups within the rigid spirocyclic framework potentially contributes to specific binding properties in biological systems .

Physical and Analytical Properties

Spectroscopic Characterization

Mass spectrometry data for the free base form (7-oxaspiro[3.5]nonan-2-amine) provides important information about the compound's molecular characteristics. The predicted collision cross section (CCS) values for various adducts offer insights into its three-dimensional structure and potential behavior in analytical systems .

Adductm/zPredicted CCS (Ų)
[M+H]⁺142.12265130.9
[M+Na]⁺164.10459136.4
[M+NH₄]⁺159.14919137.8
[M+K]⁺180.07853131.2
[M-H]⁻140.10809132.8
[M+Na-2H]⁻162.09004134.8
[M]⁺141.11482131.0
[M]⁻141.11592131.0

These values are valuable for analytical chemists working with the compound, particularly when using mass spectrometry-based techniques for identification and characterization .

Comparative Properties

Understanding the relationship between 7-oxaspiro[3.5]nonan-2-amine hydrochloride and structurally related compounds provides valuable context for its properties and potential applications. The table below compares key properties with a related compound:

Property7-Oxaspiro[3.5]nonan-2-amine HCl7-Oxaspiro[3.5]nonan-2-one
CAS Number1632228-23-91339892-75-9
Molecular FormulaC₈H₁₆ClNOC₈H₁₂O₂
Molecular Weight177.67 g/mol140.18 g/mol
Functional GroupAmine (as HCl salt)Ketone

The structural similarity yet functional group difference between these compounds makes them interesting comparative subjects for structure-activity relationship studies .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 7-oxaspiro[3.5]nonan-2-amine hydrochloride typically involves complex organic chemistry procedures that require specialized knowledge and equipment. The general synthetic approach often begins with spirocyclic ketones as key intermediates.

A typical synthetic route may include:

  • Construction of the spirocyclic core structure

  • Functionalization to introduce or modify the oxygen-containing ring

  • Conversion of precursors to introduce the amine functionality

  • Formation of the hydrochloride salt by reaction with hydrochloric acid

The synthesis of such spirocyclic compounds often presents significant challenges due to the complexity of creating the spiro junction with proper stereochemistry and regioselectivity.

Salt Formation

The hydrochloride salt is formed by reacting the free base (7-oxaspiro[3.5]nonan-2-amine) with hydrochloric acid. This salt formation serves multiple important purposes in the context of research applications:

  • Enhances water solubility for improved handling in aqueous systems

  • Improves chemical stability during storage

  • Facilitates crystallization for purification and characterization

  • Standardizes the protonation state of the amine group

These properties make the hydrochloride salt form preferred for research applications compared to the free base .

Comparable Compounds and Structural Relationships

Structural Isomers and Analogs

Understanding related compounds provides valuable context for appreciating the chemical space occupied by 7-oxaspiro[3.5]nonan-2-amine hydrochloride. A notable structural isomer is 2-oxaspiro[3.5]nonan-7-amine, which features a different arrangement of the same functional groups .

Property7-Oxaspiro[3.5]nonan-2-amine2-Oxaspiro[3.5]nonan-7-amine
CAS Number(Free base of 1632228-23-9)1502580-43-9
Molecular FormulaC₈H₁₅NOC₈H₁₅NO
Molecular Weight141.21 g/mol141.21 g/mol
SMILESC1COCCC12CC(C2)NNC1CCC2(CC1)COC2

The differing positions of the functional groups between these isomers potentially lead to distinct three-dimensional shapes and biological interaction profiles, making them valuable comparative subjects in structure-based research .

Functional Derivatives

7-Oxaspiro[3.5]nonan-2-one represents a functionally related compound that contains a ketone group in place of the amine found in 7-oxaspiro[3.5]nonan-2-amine. This ketone derivative provides a synthetic precursor that could potentially be converted to the amine through reductive amination procedures .

The relationships between these compounds illustrate the modular nature of synthetic organic chemistry, where functional group interconversions can generate families of related structures for comparative studies .

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